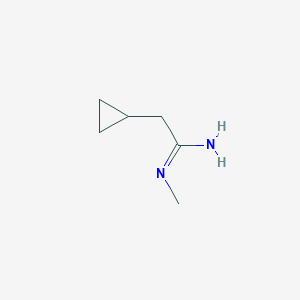

2-Cyclopropyl-N-methylacetimidamide

Description

Contextual Significance of Imidamide Scaffolds in Modern Chemical Research

The imidamide functional group, characterized by the R-C(=NR')-NR''R''' structure, is a close relative of the more common amide and amidine groups. Imidamide scaffolds and related nitrogen-containing heterocyclic structures, such as imidazoles and imidazolines, are of immense importance in contemporary drug discovery and development. nih.govchemspider.com These structures are recognized for their ability to participate in a variety of biological interactions, leading to a broad spectrum of pharmacological activities, including antiviral, antifungal, anti-inflammatory, and anticancer effects. nih.govchemspider.com

The versatility of the imidamide scaffold lies in its structural adaptability, which allows for extensive modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies. nih.gov For instance, derivatives of related scaffolds like imidazopyrimidine are known to target specific molecular entities such as protein kinases, which are critical components of cellular signaling pathways implicated in numerous diseases. nih.govchemspider.com The ability of the imidamide core to act as a bioisostere for other functional groups and to engage in hydrogen bonding makes it a valuable component in the design of new therapeutic agents.

The Role of Cyclopropyl (B3062369) Moieties in Advanced Molecular Architectures

The cyclopropyl group, a three-membered aliphatic ring, is a highly valuable and frequently utilized component in modern medicinal chemistry. nih.gov Its incorporation into molecular architectures can profoundly and beneficially influence a compound's properties. One of the key advantages of the cyclopropyl moiety is its ability to enhance the metabolic stability of a molecule. guidechem.comresearchgate.net The strained ring system possesses shorter and stronger carbon-hydrogen bonds compared to those in larger alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net

Furthermore, the rigid and conformationally constrained nature of the cyclopropyl ring can lead to an increase in potency and selectivity for a biological target. nih.govguidechem.com By locking a portion of the molecule into a specific orientation, it can promote a more favorable binding to a receptor or enzyme active site. The cyclopropyl group is also often used as a bioisostere for other small alkyl groups, such as methyl or isopropyl, and even for larger groups like phenyl rings. nih.gov This substitution can lead to improved physicochemical properties, including solubility and lipophilicity, which are critical for a drug candidate's pharmacokinetic profile. The strategic placement of a cyclopropyl group can address multiple challenges in drug discovery, such as enhancing potency, reducing off-target effects, and improving metabolic stability. guidechem.comresearchgate.net

Overview of Key Research Areas Pertaining to 2-Cyclopropyl-N-methylacetimidamide

Given the absence of specific studies on this compound, key research areas can be extrapolated from the known functions of its constituent parts. The primary focus of future research would likely be in the domain of medicinal chemistry. Investigations would probably explore its potential as a novel therapeutic agent, leveraging the biological activity associated with the imidamide scaffold and the pharmacokinetic benefits conferred by the cyclopropyl group.

A plausible research trajectory would involve the synthesis of this compound and a library of its derivatives. These compounds would then be screened for a wide range of biological activities, for example, as enzyme inhibitors or receptor modulators. The structural data from such studies would be invaluable for establishing SAR and for the rational design of more potent and selective compounds. Furthermore, the unique electronic and steric properties of the molecule could make it a candidate for applications in materials science, although this would be a secondary line of inquiry compared to its potential pharmacological applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-cyclopropyl-N'-methylethanimidamide |

InChI |

InChI=1S/C6H12N2/c1-8-6(7)4-5-2-3-5/h5H,2-4H2,1H3,(H2,7,8) |

InChI Key |

WWNQDLQKTLSKMD-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(CC1CC1)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Cyclopropyl N Methylacetimidamide

Reactivity Profiles of the Imidamide Functional Group

The imidamide functional group, a type of amidine, is characterized by a nitrogen atom double-bonded to a carbon, which is also single-bonded to a second, amino-type nitrogen. This arrangement imparts distinct reactive properties to the molecule. semanticscholar.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity at the Imidamide Centers

The imidamide group contains both nucleophilic and electrophilic sites. libretexts.orgkhanacademy.org The nitrogen atoms, possessing lone pairs of electrons, are nucleophilic. rsc.org The imino nitrogen (double-bonded) is generally more nucleophilic and basic than the amino nitrogen due to the higher s-character of its lone pair orbital. The amino nitrogen's nucleophilicity can be further attenuated by resonance delocalization of its lone pair into the C=N double bond. libretexts.org

Conversely, the central carbon atom, double-bonded to one nitrogen and single-bonded to another, is electrophilic. It is susceptible to attack by nucleophiles, particularly when the amidine is protonated or activated, which increases the electrophilicity of the carbon. researchgate.net Amidines can participate in various reactions, serving as building blocks for heterocycles like pyrimidines and imidazoles. semanticscholar.orgresearchgate.net

Considerations of Tautomerism and Protonation States in Imidamide Systems

Amidines can exist as tautomers, which are isomers that readily interconvert through the migration of a proton. nih.gov In an N-substituted amidine like 2-Cyclopropyl-N-methylacetimidamide, tautomerization would involve the migration of a proton between the two nitrogen atoms. This process is typically rapid, and the position of the equilibrium depends on the substitution pattern and solvent. nih.gov

Protonation almost always occurs at the sp2-hybridized imino nitrogen. usp.br This is because the resulting positive charge can be delocalized over both nitrogen atoms through resonance, forming a stabilized amidinium cation. The basicity of amidines, and thus their pKa values, can vary widely based on their substituents. usp.brrsc.org While the specific pKa of this compound is not documented, analogous acyclic amidines exhibit a range of pKa values, making them significantly more basic than amides but less basic than alkylamines. indiana.eduorganicchemistrydata.orgorganicchemistrydata.org

Table 1: Comparison of Approximate pKa Values for Related Functional Groups

| Functional Group | Approximate pKa of Conjugate Acid | Reference |

| Amide | ~ -1 to 0 | indiana.edu |

| Amidine | ~ 5 to 12 | usp.brrsc.org |

| Aliphatic Amine | ~ 9 to 11 | indiana.edu |

Chemical Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain. nih.gov This inherent strain makes it susceptible to a variety of ring-opening and rearrangement reactions, particularly when positioned adjacent to a π-system like the imidamide group. nih.govacs.org

Ring-Opening Reactions and Associated Stereochemical Outcomes

The cyclopropyl ring in the target molecule can undergo ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed). The proximity of the imidamide group can influence the regioselectivity of this opening.

Acid-Catalyzed Opening: Protonation of the imidamide could trigger a ring-opening process. nih.govnih.gov Depending on which cyclopropyl bond breaks (vicinal vs. distal), different carbocationic intermediates could be formed, leading to various products upon nucleophilic attack. For instance, cleavage of the bond between the substituted carbon and an unsubstituted carbon would lead to a homoallylic cation. The stereochemical outcome of such reactions can be complex, potentially proceeding with retention or inversion of configuration depending on the exact mechanism (SN1-like vs. SN2-like). acs.orgacs.orgrsc.org

Radical Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the but-3-enyl radical. rsc.orgstackexchange.com This process is often used as a mechanistic probe. In this compound, a radical initiated at a position alpha to the ring could lead to ring-opening, with the regioselectivity favoring the formation of the more stable radical intermediate. rsc.org

Pericyclic Reactions: [3+2] Cycloaddition Reactions in Cyclopropyl-Substituted Systems, with insights from C-Cyclopropyl-N-methylnitrone Studies

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edulibretexts.orglibretexts.orgnih.gov Cyclopropyl-substituted systems can participate in such transformations, notably in formal [3+2] cycloadditions. nih.gov

While the imidamide itself is not a typical 1,3-dipole, the cyclopropyl ring, especially when activated by an adjacent π-system (a "donor-acceptor" cyclopropane), can act as a three-carbon synthon. nih.govnih.gov These reactions often proceed via a stepwise mechanism involving a zwitterionic or diradical intermediate, which then cyclizes.

By analogy, studies on C-cyclopropyl-N-methylnitrone, a known 1,3-dipole, provide insight into this type of reactivity. nih.gov Nitrones undergo [3+2] cycloaddition reactions with alkenes (dipolarophiles) to form five-membered isoxazolidine (B1194047) rings. nih.govuchicago.edustudysmarter.co.uk The presence of the cyclopropyl group on the nitrone carbon can influence the stereoselectivity and regioselectivity of the cycloaddition. It can also lead to subsequent rearrangements of the cycloadduct that involve the strained ring. It is plausible that under specific conditions, perhaps involving metal catalysis or thermal activation, the 2-cyclopropyl-imidamide system could be induced to undergo analogous cycloaddition or rearrangement pathways. nih.govebsco.com

Computational and Theoretical Studies of 2 Cyclopropyl N Methylacetimidamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to exploring the electronic characteristics of a molecule, which in turn dictate its stability, reactivity, and spectroscopic properties.

Analysis of Molecular Orbitals, including HOMO-LUMO Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For a molecule like 2-Cyclopropyl-N-methylacetimidamide, the HOMO would likely be localized on the amidine functional group, specifically the nitrogen atoms with lone pairs of electrons. The LUMO, conversely, would be expected to be distributed over the π-system of the C=N double bond. Computational calculations, typically using Density Functional Theory (DFT) methods, would provide precise energy values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Amidine Analog

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability, localized on the amidine nitrogen. |

| LUMO | -0.8 | Electron-accepting capability, associated with the C=N π* antibonding orbital. |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability and reactivity. |

Note: The data in this table is hypothetical and serves as an example of the typical output from a quantum chemical calculation for a similar molecule.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. nih.gov This is achieved by systematically rotating specific bonds and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). nih.gov

For this molecule, key rotations would include the bond between the cyclopropyl (B3062369) group and the acetimidamide core, as well as the rotation around the C-N single bond. The resulting PES would reveal the global minimum energy conformation, which is the most populated state, and other local minima. Steric hindrance between the cyclopropyl group and the methyl group would be a significant factor in determining the relative energies of different conformers. nih.gov

Table 2: Example of Relative Energies for Different Conformations

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| A | 0 | 2.5 | Less Stable |

| B | 60 | 1.0 | Stable |

| C | 180 | 0.0 | Most Stable |

Note: This table provides a conceptual illustration of conformational analysis results.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. youtube.comnih.gov By calculating the vibrational frequencies and the magnetic shielding of atomic nuclei, a theoretical spectrum can be generated. youtube.com This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of spectroscopic signals. youtube.com For instance, the characteristic C=N stretching frequency in the IR spectrum could be precisely calculated.

Reaction Mechanism Elucidation through Advanced Computational Methods

Computational chemistry is instrumental in detailing the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics.

Molecular Electron Density Theory (MEDT) Analysis of Reactivity

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. nih.govguidechem.comchemspider.com It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. nih.gov Within MEDT, the reactivity of a molecule is analyzed by examining the global and local electron density-based indices, such as the electronic chemical potential, electrophilicity, and nucleophilicity. researchgate.netacs.org

An MEDT study of this compound would characterize it as a potential nucleophile, owing to the electron-rich amidine group. Its reactivity in polar reactions would be assessed by calculating the global electron density transfer (GEDT) at the transition state. luisrdomingo.com This would classify the reaction as having a forward or reverse electron density flux, providing a detailed understanding of the electronic interactions during the reaction. researchgate.net

Calculation of Activation Energies and Reaction Free Energies in Aqueous and Gas Phases

To understand the kinetics and thermodynamics of a reaction involving this compound, computational methods are used to calculate the activation energy (Ea) and the Gibbs free energy of reaction (ΔG). wikipedia.orgnih.gov The activation energy represents the energy barrier that must be overcome for the reaction to occur, and it is determined by locating the transition state structure on the potential energy surface. wikipedia.orgyoutube.com A lower activation energy corresponds to a faster reaction rate. youtube.com

The reaction free energy indicates the spontaneity of a reaction. These calculations can be performed for reactions in both the gas phase and in solution, such as in an aqueous environment. chemicalbook.com The inclusion of solvent effects is crucial as intermolecular interactions can significantly alter the energy profile of a reaction.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

| Activation Energy (Ea) | 25.0 | 22.5 |

| Reaction Free Energy (ΔG) | -15.0 | -18.0 |

Note: This table illustrates how computational calculations can provide comparative energy data for reactions under different conditions. The values are hypothetical.

Global Electron Density Transfer (GEDT) and Bonding Evolution Theory (BET) in Reaction Dynamics

Computational studies on molecules containing the C-cyclopropyl-N-methyl moiety, such as C-cyclopropyl-N-methylnitrone, provide valuable insights into the reaction dynamics that this compound might undergo, particularly in cycloaddition reactions. scielo.org.mx The principles of Global Electron Density Transfer (GEDT) and Bonding Evolution Theory (BET) are instrumental in understanding the electronic mechanisms of these reactions. nih.govresearchgate.net

GEDT measures the net charge transfer between the reacting species at the transition state. A significant GEDT indicates a polar reaction mechanism, where one molecule acts as an electron donor (nucleophile) and the other as an electron acceptor (electrophile). mdpi.comresearchgate.net For instance, in the [3+2] cycloaddition reaction of C-cyclopropyl-N-methylnitrone with styrene (B11656), the nitrone acts as the nucleophile, donating electron density to the styrene. scielo.org.mx The electronic chemical potential (μ) and global nucleophilicity (N) are key descriptors in predicting the direction of electron flow. scielo.org.mx A higher chemical potential and a larger nucleophilicity index characterize the electron-donating species. scielo.org.mx

The following table, based on a study of a related compound (C-cyclopropyl-N-methylnitrone), illustrates the kind of conceptual DFT descriptors used to predict reactivity. scielo.org.mx

| Compound | Hardness (η) | Chemical Potential (μ) (eV) | Nucleophilicity (N) (eV) | Electrophilicity (ω) (eV) |

| C-cyclopropyl-N-methylnitrone | 4.88 | -3.34 | 3.65 | 1.12 |

| Styrene | 4.96 | -3.88 | 3.09 | 1.49 |

This data is for C-cyclopropyl-N-methylnitrone and styrene as a model for understanding the potential reactivity of this compound. scielo.org.mx

Bonding Evolution Theory (BET) provides a detailed narrative of bond formation and breaking throughout a reaction. researchgate.net By analyzing the topological changes in the electron localization function (ELF), BET can pinpoint the exact sequence of electronic events, such as the formation of pseudoradical centers and the subsequent creation of new covalent bonds. scielo.org.mx In the case of the cycloaddition involving the C-cyclopropyl-N-methylnitrone, BET analysis has shown that the formation of the new C-C and C-O bonds occurs late in the reaction process, after the initial coupling of pseudoradical centers. scielo.org.mx

Theoretical Characterization of Cyclopropyl Ring Strain and Bonding Models

The cyclopropyl group is a cornerstone of this compound's structure and imparts unique chemical properties largely due to its significant ring strain. utexas.edu This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbon atoms. wikipedia.org

Evaluation of "Bent Bond" Nature and Strain Energy

The concept of "bent bonds" or "banana bonds" is central to describing the bonding in cyclopropane (B1198618). utexas.edupressbooks.pub To accommodate the geometric constraints of the three-membered ring, the C-C bonding orbitals cannot overlap in a direct, head-on fashion. Instead, the region of maximum electron density is displaced outwards from the internuclear axis, resulting in weaker and more reactive C-C bonds compared to those in acyclic alkanes. pressbooks.pubnih.gov

The total ring strain in cyclopropane is estimated to be around 27.5-28 kcal/mol. utexas.edupressbooks.pub This strain is a combination of angle strain and torsional strain, with angle strain being the predominant factor. utexas.edu The high strain energy makes the cyclopropyl ring susceptible to ring-opening reactions.

The table below summarizes key data related to the strain and bonding in the cyclopropane ring.

| Property | Value | Unit |

| C-C-C Bond Angle | 60 | Degrees |

| Ideal sp³ Bond Angle | 109.5 | Degrees |

| Total Ring Strain | ~28 | kcal/mol |

| C-C Bond Energy | ~61 | kcal/mol |

| C-C Bond Energy (Propane) | ~88 | kcal/mol |

Data is for the parent cyclopropane ring. utexas.edupressbooks.pub

Hybridization State Analysis and Orbital Interactions

The hybridization of the carbon atoms in a cyclopropyl ring is a subject of theoretical interest. stackexchange.comechemi.comguidechem.comstackexchange.com The Coulson-Moffitt model suggests that to minimize the strain, the carbon orbitals used for the C-C bonds have more p-character than a typical sp³ orbital, while the orbitals for the C-H bonds have a correspondingly higher s-character. wiley.com This leads to C-H bonds that are shorter and stronger than those in typical alkanes. thieme-connect.de

Some models describe the C-C bonds as being formed from the overlap of sp⁵ hybrid orbitals, while the C-H bonds utilize sp² hybrids. stackexchange.comechemi.comguidechem.comstackexchange.com This non-equivalent hybridization scheme helps to rationalize the observed bond angles and reactivity. The increased s-character in the exocyclic C-H bonds also contributes to their slightly higher acidity compared to other alkanes. thieme-connect.de The conjugation of the cyclopropyl group with adjacent π-systems, which would be relevant for the acetimidamide moiety in this compound, can further influence the geometry and electronic properties of the ring. wiley.com

Broader Academic Implications and Future Research Directions

Prospects for Developing Novel Synthetic Methodologies

The synthesis of cyclopropyl-containing imidates and their subsequent conversion to acetimidamides presents an opportunity for methodological innovation. While classical approaches such as the Pinner reaction provide a foundational route, there is considerable scope for the development of more efficient, milder, and stereoselective methods.

Future research could focus on:

Catalytic Approaches: The development of transition-metal-catalyzed methods for the direct C-H functionalization of cyclopropane (B1198618) rings adjacent to a nitrile or imidate group could offer a more atom-economical route.

Flow Chemistry: Continuous flow processes could enable better control over reaction parameters, particularly for exothermic reactions or when dealing with unstable intermediates, potentially improving yields and safety.

Enantioselective Synthesis: For chiral derivatives of 2-cyclopropyl-N-methylacetimidamide, the development of asymmetric catalytic systems for the cyclopropanation step or for the conversion of a prochiral precursor would be of significant interest.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Precursors | Key Transformation | Potential Advantages | Anticipated Challenges |

| Pinner Reaction | 2-Cyclopropylacetonitrile, Methanol | Acid-catalyzed formation of methyl 2-cyclopropylacetimidate | Well-established, reliable | Harsh acidic conditions, moisture sensitivity |

| Aminolysis | Methyl 2-cyclopropylacetimidate, Methylamine (B109427) | Nucleophilic substitution | Direct formation of the target amidine | Potential for side reactions |

| Catalytic C-H Activation | Cyclopropylacetonitrile | Direct coupling with a methylamine equivalent | High atom economy, potentially milder conditions | Regioselectivity, catalyst development |

| Photochemical Methods | Cyclopropyl-containing alkenes and nitriles | [2+2] cycloaddition followed by ring opening | Access to novel intermediates | Control of stereochemistry, scalability |

Table 1: Prospective Synthetic Methodologies for this compound. This interactive table allows for the comparison of different potential synthetic routes.

Interdisciplinary Research Opportunities in Areas such as Materials Science and Catalysis

The unique electronic and structural properties of cyclopropyl-containing molecules suggest potential applications beyond traditional organic synthesis.

Materials Science: The rigid and strained nature of the cyclopropyl (B3062369) group can influence the packing and electronic properties of materials. acs.org Polymers incorporating this compound or similar units could exhibit interesting thermal or mechanical properties. The imidamide functionality could also serve as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs).

Catalysis: The imidamide moiety is a known ligand for various transition metals. Cyclopropyl-substituted imidamide ligands could be designed to fine-tune the steric and electronic environment of a metal center in a catalyst, potentially leading to enhanced reactivity or selectivity in a variety of catalytic transformations. The cyclopropyl group itself can participate in catalytic cycles through ring-opening reactions, offering a pathway to novel chemical transformations. echemi.com

Identification of Unexplored Reactivity Patterns and Undiscovered Synthetic Applications

The juxtaposition of the cyclopropyl and imidamide groups is likely to give rise to novel reactivity. The high p-character of the C-C bonds in the cyclopropane ring can lead to it behaving like a double bond in some respects, potentially influencing the reactivity of the adjacent imidamide. nih.gov

Areas for future exploration include:

Ring-Opening Reactions: The strain energy of the cyclopropane ring can be released through ring-opening reactions, which can be triggered by acids, bases, or transition metals. The imidamide group could modulate the regioselectivity and stereoselectivity of these ring-opening processes, leading to the formation of diverse and complex acyclic structures.

Cycloaddition Reactions: The unique electronic nature of the cyclopropyl group may influence the participation of the imidamide C=N bond in cycloaddition reactions, providing access to novel heterocyclic systems.

Rearrangement Reactions: The interaction between the cyclopropyl ring and the imidamide functional group could facilitate novel molecular rearrangements, leading to the synthesis of unexpected and potentially valuable molecular scaffolds. The rearrangement of cyclopropyl imines to form various heterocyclic and acyclic products is a known process that could be further explored with this system.

Emerging Challenges and Future Perspectives in the Field of Cyclopropyl-Containing Imidamide Chemistry

While the field of cyclopropyl-containing imidamide chemistry holds significant promise, there are also challenges that need to be addressed.

Scalability of Synthesis: Developing synthetic routes that are amenable to large-scale production is crucial for the practical application of these compounds.

Understanding Structure-Reactivity Relationships: A systematic study of how substituents on both the cyclopropane ring and the imidamide nitrogen atoms influence the compound's stability, reactivity, and physical properties is needed.

Computational Modeling: Theoretical studies can play a vital role in predicting the properties and reactivity of these molecules, guiding synthetic efforts and the design of new experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.